molecular formula C7H12F2O B12983952 2-(Difluoromethyl)cyclohexan-1-ol

2-(Difluoromethyl)cyclohexan-1-ol

Cat. No.: B12983952
M. Wt: 150.17 g/mol
InChI Key: NFNMYRCMBBFIJP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclohexan-1-ol is a fluorinated organic compound with the molecular formula C7H12F2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclohexan-1-ol typically involves the difluoromethylation of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and the reaction temperature is maintained between 0°C to 25°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-based catalysts, such as palladium or nickel, can enhance the efficiency of the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(Difluoromethyl)cyclohexanone.

    Reduction: The compound can be reduced to form 2-(Difluoromethyl)cyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)cyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The hydroxyl group allows for hydrogen bonding interactions with biological targets, potentially influencing enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)cyclohexan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, particularly in the development of fluorinated pharmaceuticals and materials .

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

2-(difluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2

InChI Key

NFNMYRCMBBFIJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(F)F)O

Origin of Product

United States

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